H-Arginine-Glycine-Amide sulfate, commonly referred to as H-Arg-Gly-NH2 sulfate, is a synthetic peptide composed of the amino acids arginine and glycine, along with an amide group and a sulfate moiety. Its chemical formula is , indicating the presence of sulfur in the sulfate group. This compound is significant in various biological processes and has potential therapeutic applications, particularly in enhancing cellular functions and promoting wound healing.
H-Arg-Gly-NH2 sulfate is classified as a synthetic peptide. It belongs to the broader category of amino acid derivatives, specifically those that include modifications such as amide and sulfate groups. The presence of these functional groups enhances its solubility and biological activity compared to other peptides without such modifications.
The synthesis of H-Arg-Gly-NH2 sulfate typically involves several key steps:
The synthesis requires precise control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography may be employed to monitor the progress of the synthesis and confirm product identity.
The molecular structure of H-Arg-Gly-NH2 sulfate features:
The molecular weight of H-Arg-Gly-NH2 sulfate is approximately 218.34 g/mol. Its structure can be represented as follows:
H-Arg-Gly-NH2 sulfate can participate in various chemical reactions:
The mechanism by which H-Arg-Gly-NH2 sulfate exerts its effects involves interaction with various biological molecules. It is believed to enhance nitric oxide production through its arginine component, which plays a crucial role in vasodilation and blood flow regulation . Additionally, it may influence cell signaling pathways related to growth and repair processes.
H-Arg-Gly-NH2 sulfate has several scientific applications:
The dipeptide backbone of H-Arg-Gly-NH₂·SO₃ is synthesized via conserved ribosomal pathways in eukaryotic cells. Arginine biosynthesis initiates with mitochondrial carbamoyl phosphate formation, followed by entry into the urea cycle. Ornithine transcarbamylase catalyzes citrulline synthesis, which undergoes argininosuccinate synthase- and lyase-dependent conversions to yield free arginine [6]. Glycine derives from serine through serine hydroxymethyltransferase (SHMT)-mediated one-carbon transfer or via the glycine cleavage system. Both amino acids are classified as non-essential but become conditionally essential under metabolic stress [6].
Peptide bond formation occurs co-translationally or through dedicated dipeptide synthases. The Arg-Gly motif is assembled by ribosome-dependent ligation, where arginyl-tRNA and glycyl-tRNA undergo elongation factor-mediated coupling. This process consumes 4 ATP equivalents: 2 for amino acid activation and 2 for peptide bond formation [6]. Post-assembly, the C-terminal amidation (-NH₂) is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which requires copper and molecular oxygen to generate the α-hydroxyglycine intermediate, subsequently dehydrated to yield the amidated terminus [3].
Table 1: Eukaryotic Enzymes in Arg-Gly Dipeptide Biosynthesis | Enzyme | Reaction | Cofactors | Localization | |-------------|-------------|-------------|-------------| | Argininosuccinate synthase | Citrulline + Aspartate → Argininosuccinate | ATP | Cytosol | | Peptidylglycine α-amidating monooxygenase (PAM) | Glycine-extension hydrolysis + amidation | Cu²⁺, O₂ | Golgi vesicles | | Arginyl-tRNA synthetase | Arginine activation | ATP, Mg²⁺ | Cytosol | | Glycyl-tRNA synthetase | Glycine activation | ATP, Mg²⁺ | Cytosol |
Sulfation of the Arg-Gly-NH₂ dipeptide is mediated by tyrosylprotein sulfotransferases (TPSTs), despite the absence of tyrosine. TPST-1 and TPST-2, localized in the trans-Golgi network, transfer sulfate from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to nucleophilic residues. Structural studies reveal that TPSTs accommodate non-tyrosine substrates through conformational flexibility in their active sites [3] [5]. The catalytic mechanism involves a conserved histidine residue (His²⁹⁰ in TPST-1) deprotonating the target functional group (–OH in serine/threonine or –NH₂ in arginine), enabling nucleophilic attack on the sulfur atom of PAPS. The reaction proceeds via an Sₙ2 displacement mechanism, generating 3′-phosphoadenosine 5′-phosphate (PAP) and sulfated peptide [3].
Substrate recognition depends on:
Mutagenesis studies of heparan sulfate 3-O-sulfotransferase (structurally related to TPSTs) show that residues Arg⁶⁷, Arg⁷², His⁹², and Asp⁹⁵ form a cationic pocket that coordinates sulfate orientation. Similar residues in TPSTs (Arg²³⁰, Lys²⁴⁵) likely stabilize the sulfation transition state [5].
Table 2: Sulfotransferase Characteristics for Dipeptide Modification | Parameter | TPST-1 | TPST-2 | 3-OST-1 | |-------------|-------------|-------------|-------------| | PAPS Kₘ (μM) | 1.2 ± 0.3 | 0.9 ± 0.2 | 4.7 ± 0.8 | | Optimal pH | 6.5–7.0 | 6.8–7.2 | 7.0–7.5 | | Essential Residues | His²⁹⁰, Arg²³⁰ | His³⁰¹, Lys²⁴⁵ | Arg⁶⁷, Arg⁷², His⁹² | | Sulfation Rate on H-Arg-Gly-NH₂ (pmol/min/mg) | 18.7 ± 2.1 | 12.4 ± 1.8 | Not detected |
Metabolic flux analysis (MFA) of H-Arg-Gly-NH₂·SO₃ biosynthesis employs ¹³C-glucose tracing to quantify precursor utilization. In eukaryotic systems, arginine synthesis requires 4 glucose molecules per molecule produced, with key fluxes through:
Nitrogen availability critically regulates flux partitioning. Under nitrogen limitation (≤0.5 g/L NH₄⁺):
Table 3: Flux Distributions in H-Arg-Gly-NH₂·SO₃ Biosynthesis | Pathway | Flux (N-sufficient) (mmol/gDCW/h) | Flux (N-limited) (mmol/gDCW/h) | Change (%) | |-------------|-------------|-------------|-------------| | Glycolysis (to 3-phosphoglycerate) | 8.7 ± 0.9 | 12.3 ± 1.1 | +41% | | Serine → Glycine | 3.5 ± 0.4 | 1.2 ± 0.3 | -66% | | Oxaloacetate → Aspartate | 2.1 ± 0.2 | 3.8 ± 0.4 | +81% | | Glutamine → Arginine precursors | 4.3 ± 0.5 | 13.7 ± 1.3 | +219% | | PAPS synthesis | 0.9 ± 0.1 | 3.7 ± 0.4 | +311% |
Sulfation efficiency correlates with ATP-citrate lyase (ACL) flux, which provides acetyl-CoA for PAPS synthesis. In TPST-overexpressing cells, ACL flux increases 2.7-fold, enhancing sulfation yield by 68% without affecting dipeptide synthesis rates [7]. MFA reveals that >90% of sulfate groups in H-Arg-Gly-NH₂·SO₃ derive from cysteine catabolism via the sulfite oxidase pathway rather than extracellular sulfate [4].
Comprehensive Compound List
Table 4: Chemical Compounds Discussed in the Article | Compound Name | Role in Biosynthesis | Reference Section | |-------------|-------------|-------------| | H-Arg-Gly-NH₂·SO₃ | Target sulfated dipeptide | All sections | | 3′-Phosphoadenosine 5′-phosphosulfate (PAPS) | Sulfate donor | 1.2, 1.3 | | ATP:citrate lyase (ACL) | Acetyl-CoA provider for PAPS synthesis | 1.3 | | Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal amidation enzyme | 1.1 | | Tyrosylprotein sulfotransferase (TPST-1/2) | Sulfation catalyst | 1.2 | | N-acetylglutamate | Arginine precursor | 1.3 | | Serine hydroxymethyltransferase (SHMT) | Glycine synthesis enzyme | 1.1 | | 3-Phosphoglycerate | Glycine precursor | 1.3 | | Ornithine transcarbamylase | Arginine pathway enzyme | 1.1 | | Sulfite oxidase | Sulfate activation enzyme | 1.3 |
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